2-Chloro-N-[4-methyl-3-[(2-methyl-7-oxo-7H-isoxazolo[2,3-a]pyrimidin-5-yl)methoxy]phenyl]benzamide
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Overview
Description
2-CHLORO-N-[4-METHYL-3-({2-METHYL-7-OXO-7H-[1,2]OXAZOLO[2,3-A]PYRIMIDIN-5-YL}METHOXY)PHENYL]BENZAMIDE is a complex organic compound with a unique structure that includes a benzamide core, a chlorinated phenyl ring, and a fused oxazolo-pyrimidine moiety
Preparation Methods
The synthesis of 2-CHLORO-N-[4-METHYL-3-({2-METHYL-7-OXO-7H-[1,2]OXAZOLO[2,3-A]PYRIMIDIN-5-YL}METHOXY)PHENYL]BENZAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the oxazolo-pyrimidine moiety: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Attachment of the methoxyphenyl group: This step often involves a nucleophilic substitution reaction.
Chlorination of the phenyl ring: This can be done using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Formation of the benzamide core: This involves the reaction of the chlorinated phenyl derivative with an amine to form the benzamide linkage.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and equipment.
Chemical Reactions Analysis
2-CHLORO-N-[4-METHYL-3-({2-METHYL-7-OXO-7H-[1,2]OXAZOLO[2,3-A]PYRIMIDIN-5-YL}METHOXY)PHENYL]BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorinated phenyl ring can undergo nucleophilic substitution reactions with various nucleophiles.
Hydrolysis: The benzamide linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-CHLORO-N-[4-METHYL-3-({2-METHYL-7-OXO-7H-[1,2]OXAZOLO[2,3-A]PYRIMIDIN-5-YL}METHOXY)PHENYL]BENZAMIDE has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may have potential as a biochemical probe for studying specific biological pathways or as a ligand for binding studies.
Medicine: It could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Industry: The compound may find applications in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 2-CHLORO-N-[4-METHYL-3-({2-METHYL-7-OXO-7H-[1,2]OXAZOLO[2,3-A]PYRIMIDIN-5-YL}METHOXY)PHENYL]BENZAMIDE involves its interaction with specific molecular targets and pathways. For example, it may bind to certain enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways involved would depend on the specific biological context and require further investigation.
Comparison with Similar Compounds
2-CHLORO-N-[4-METHYL-3-({2-METHYL-7-OXO-7H-[1,2]OXAZOLO[2,3-A]PYRIMIDIN-5-YL}METHOXY)PHENYL]BENZAMIDE can be compared with other similar compounds, such as:
Indole derivatives: These compounds also contain heterocyclic systems and have diverse biological activities.
Benzamide derivatives: These compounds share the benzamide core and may have similar chemical reactivity and biological properties.
Oxazolo-pyrimidine derivatives: These compounds share the fused oxazolo-pyrimidine moiety and may have similar applications in scientific research.
The uniqueness of 2-CHLORO-N-[4-METHYL-3-({2-METHYL-7-OXO-7H-[1,2]OXAZOLO[2,3-A]PYRIMIDIN-5-YL}METHOXY)PHENYL]BENZAMIDE lies in its specific combination of structural features, which may confer unique chemical and biological properties.
Properties
Molecular Formula |
C22H18ClN3O4 |
---|---|
Molecular Weight |
423.8 g/mol |
IUPAC Name |
2-chloro-N-[4-methyl-3-[(2-methyl-7-oxo-[1,2]oxazolo[2,3-a]pyrimidin-5-yl)methoxy]phenyl]benzamide |
InChI |
InChI=1S/C22H18ClN3O4/c1-13-7-8-15(25-22(28)17-5-3-4-6-18(17)23)10-19(13)29-12-16-11-21(27)26-20(24-16)9-14(2)30-26/h3-11H,12H2,1-2H3,(H,25,28) |
InChI Key |
YLCZAVKTGVJCEA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC=CC=C2Cl)OCC3=CC(=O)N4C(=N3)C=C(O4)C |
Origin of Product |
United States |
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